1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
1-Phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative characterized by a phenyl group at position 1, a propyl chain at N6, and a p-tolyl substituent at N4. This scaffold is structurally related to kinase inhibitors and anticancer agents, with modifications at N4 and N6 influencing bioactivity, solubility, and selectivity . Below, we compare its structural and functional attributes with key analogues.
Properties
Molecular Formula |
C21H22N6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-N-(4-methylphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H22N6/c1-3-13-22-21-25-19(24-16-11-9-15(2)10-12-16)18-14-23-27(20(18)26-21)17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H2,22,24,25,26) |
InChI Key |
WDVSFVPJRVJTNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with a suitable pyrimidine precursor . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Cyclin-Dependent Kinase Inhibition
Research indicates that 1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits significant biological activity as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are critical regulators of the cell cycle, and their inhibition can lead to the arrest of cell proliferation in cancer cells. Studies have shown that this compound has cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC values ranging from 45 to 97 nM .
Epidermal Growth Factor Receptor Interaction
The compound also interacts with epidermal growth factor receptors (EGFR), suggesting potential applications in targeting growth factor signaling pathways. Molecular docking studies have demonstrated favorable binding interactions with CDK2 active sites through hydrogen bonding and hydrophobic contacts . This interaction may enhance its efficacy as an anticancer agent by disrupting crucial signaling pathways that promote tumor growth.
Synthesis and Mechanism of Action
The synthesis of 1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. The compound's mechanism of action involves the selective inhibition of CDKs and EGFR, leading to impaired cell cycle progression and reduced cellular proliferation .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with 1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine resulted in significant apoptosis in MCF-7 cells as evidenced by increased caspase activity .
- In Vivo Efficacy : In an animal model of colon cancer, administration of this compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers in treated tumors .
Mechanism of Action
The mechanism of action of N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinases can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Trends :
Physicochemical Properties
Substituents significantly impact solubility, melting points, and crystallinity.
Observations :
Structural and Crystallographic Insights
- Hydration States : N4-Methyl and N4-cyclohexyl derivatives form hydrogen-bonded sheets in hydrated and anhydrous forms, respectively. The p-tolyl group in the target compound may favor anhydrous crystallization due to steric hindrance .
- Hydrogen Bonding : Electron-withdrawing groups (e.g., 3-chlorophenyl) strengthen hydrogen bonds in the crystal lattice, improving stability .
Biological Activity
1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by a unique structural arrangement that allows it to interact with various biological targets, making it a significant focus in medicinal chemistry. Its molecular formula is C17H20N6, indicating the presence of 17 carbon atoms, 20 hydrogen atoms, and 6 nitrogen atoms.
Research indicates that this compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. The inhibition of CDKs can lead to the cessation of cell proliferation in cancerous cells. In vitro studies have demonstrated that 1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits cytotoxic effects against several cancer cell lines:
- MCF-7 (breast cancer) : IC50 = 45 nM
- HCT-116 (colon cancer) : IC50 = 97 nM
These values indicate a potent inhibitory effect on tumor growth, suggesting its potential application in cancer therapy.
Binding Affinity and Structural Interactions
Molecular docking studies reveal that the compound effectively binds to the active sites of CDK2 through hydrogen bonding and hydrophobic interactions. This selective binding underscores its potential as a targeted therapeutic agent. The interactions with epidermal growth factor receptors (EGFR) further highlight its versatility in modulating growth factor signaling pathways, which are often dysregulated in cancer.
Comparative Analysis with Related Compounds
The biological activity of 1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared to other similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-methyl-N6-propyl-N4-(phenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Methyl substitution at N1 | Moderate CDK inhibition | Lacks the p-tolyl group |
| N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Imidazole ring addition | Stronger enzyme inhibition | Different heterocyclic structure |
| 2-amino-N6-propyl-N4-(methylphenyl)-pyrazolo[3,4-d]pyrimidine | Amino group at N2 | Anticancer activity | Variation in amino group position |
The unique combination of substituents on the pyrazolo[3,4-d]pyrimidine core enhances its biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolo[3,4-d]pyrimidines:
- Inhibition of CK1 : A study highlighted the potential of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of casein kinase 1 (CK1), which is implicated in various cancers and neurological disorders. These compounds exhibited significant inhibitory effects with IC50 values around 78 nM .
- EGFR Inhibition : Another research focused on designing new derivatives targeting EGFR. Compounds derived from pyrazolo[3,4-d]pyrimidines demonstrated anti-proliferative activity against both wild-type and mutant EGFR at nanomolar concentrations .
- Multi-target Inhibition : Recent findings suggest that derivatives based on this scaffold can act as dual inhibitors targeting both EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM. These compounds not only inhibited tumor growth but also induced apoptosis and suppressed cell migration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
